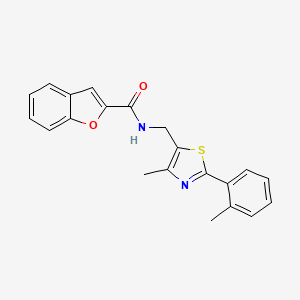
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms), a benzofuran moiety (a fused ring system consisting of a benzene ring and a furan ring), and a carboxamide group (a functional group derived from carboxylic acids). The presence of these groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, a benzofuran moiety, and a carboxamide group . The thiazole ring is a five-membered heterocyclic ring with one nitrogen atom and one sulfur atom . The benzofuran moiety is a fused ring system consisting of a benzene ring and a furan ring . The carboxamide group is a functional group derived from carboxylic acids .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The thiazole ring, for example, is known to participate in a variety of chemical reactions, including nucleophilic and oxidation reactions . The benzofuran moiety and the carboxamide group could also influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of a carboxamide group could influence its solubility in water, while the aromatic rings could contribute to its stability .
Applications De Recherche Scientifique
Antioxidant Properties
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus potentially reducing the risk of chronic diseases.
Analgesic and Anti-inflammatory Applications
Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potential candidates for the development of new pain and inflammation management drugs .
Antimicrobial and Antifungal Activities
Thiazole derivatives have shown significant antimicrobial and antifungal activities . This suggests their potential use in the development of new antimicrobial and antifungal agents .
Antiviral Properties
Thiazole compounds have also been found to exhibit antiviral properties . This opens up possibilities for their use in the development of new antiviral drugs.
Diuretic Effects
Thiazole derivatives have been associated with diuretic effects . Diuretics help increase the amount of salt and water that comes out through your urine and are often used to treat high blood pressure and heart failure.
Neuroprotective Effects
Thiazole compounds have shown neuroprotective effects . This suggests their potential use in the treatment of neurodegenerative disorders.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This indicates their potential in cancer treatment.
Fungicidal Activities
Some thiazole derivatives have exhibited excellent fungicidal activities against certain types of fungi . This suggests their potential use in the development of new fungicides.
Safety and Hazards
Orientations Futures
Given the presence of several pharmacologically relevant structural motifs in this compound, it could be of interest for further study in medicinal chemistry . Future research could focus on elucidating its biological activities, optimizing its properties through structural modifications, and investigating its potential as a therapeutic agent .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some thiazole derivatives have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . For example, some thiazole derivatives have been found to have antihyperalgesic effects in mice with neuropathic pain .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the environment in which they are administered.
Propriétés
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-7-3-5-9-16(13)21-23-14(2)19(26-21)12-22-20(24)18-11-15-8-4-6-10-17(15)25-18/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPPJXRRTIWEFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC4=CC=CC=C4O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2411874.png)
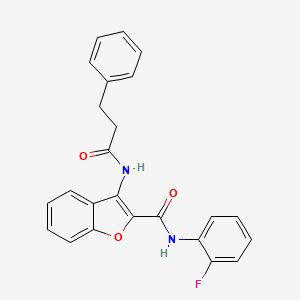
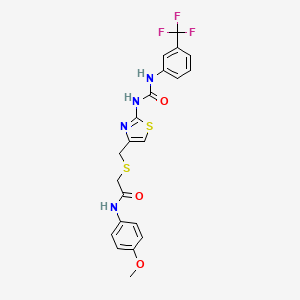
![(1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2411877.png)
![N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2411878.png)

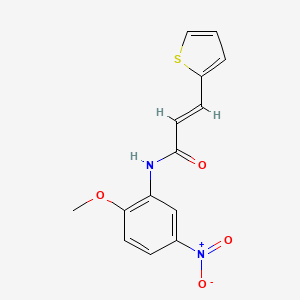
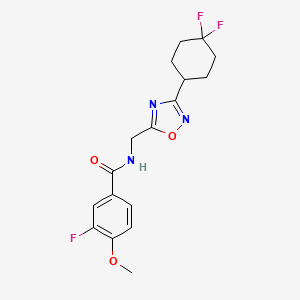
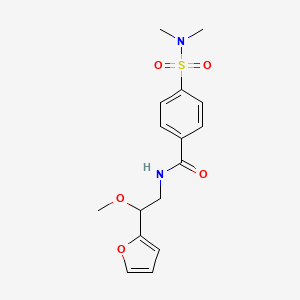
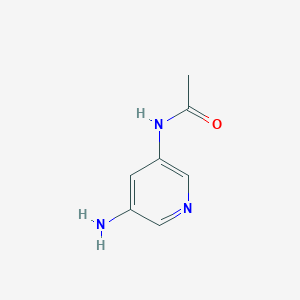
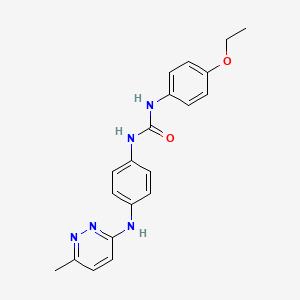
![4-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2411891.png)
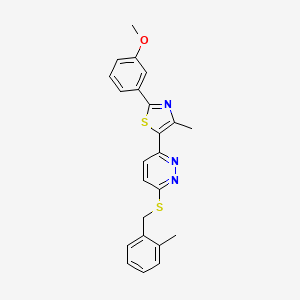
![9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411895.png)